(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl
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Overview
Description
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl is a silicon-based compound that features an amino group, an ethoxy group, and a 2-methylphenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl typically involves the reaction of 3-aminopropylsilane with ethoxy and 2-methylphenyl reagents under controlled conditions. One common method is the hydrolytic condensation of 3-aminopropylsilane with ethoxy and 2-methylphenyl groups in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The ethoxy and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent for modifying surfaces of metal oxides and other materials.
Biology: Employed in the functionalization of nanoparticles for drug delivery and biosensing applications.
Medicine: Utilized in the development of biocompatible coatings and materials for medical devices.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl involves the interaction of its functional groups with target molecules. The amino group can form hydrogen bonds and electrostatic interactions, while the ethoxy and 2-methylphenyl groups contribute to hydrophobic interactions. These interactions facilitate the binding and modification of surfaces, making the compound effective in various applications .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but with three ethoxy groups instead of one.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxy group, offering different reactivity and applications.
(3-Mercaptopropyl)trimethoxysilane: Features a mercapto group, providing unique properties for specific applications.
Uniqueness
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl is unique due to its combination of amino, ethoxy, and 2-methylphenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for surface modification and functionalization in diverse scientific and industrial applications .
Properties
CAS No. |
110100-24-8 |
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Molecular Formula |
C12H20NOSi |
Molecular Weight |
222.38 g/mol |
InChI |
InChI=1S/C12H20NOSi/c1-3-14-15(10-6-9-13)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10,13H2,1-2H3 |
InChI Key |
CUDQKRYBRDXZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)C1=CC=CC=C1C |
Origin of Product |
United States |
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